ML314

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ML314 est un agoniste non peptidique de la β-arrestine, à pénétration cérébrale, du récepteur 1 de la neurotensine (NTR1). Il présente un comportement d'agoniste complet envers NTR1 et une sélectivité envers le récepteur 2 de la neurotensine (NTR2) et le récepteur couplé aux protéines G 35 (GPR35). Ce composé est important dans l'étude des récepteurs de la neurotensine, qui sont impliqués dans divers processus physiologiques, notamment la modulation de la douleur, la thermorégulation et la régulation des voies de la dopamine .

Applications De Recherche Scientifique

ML314 has several scientific research applications:

Chemistry: Used as a tool compound to study the neurotensin receptor 1 and its biased signaling pathways.

Biology: Investigated for its role in modulating neurotensin receptor 1, which is involved in various physiological processes.

Medicine: Explored for potential therapeutic applications in treating conditions such as pain, schizophrenia, obesity, addiction, and certain cancers

Mécanisme D'action

Target of Action

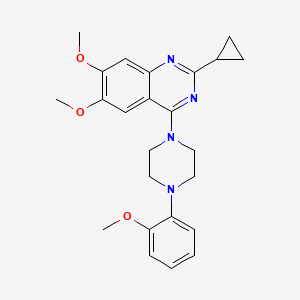

The primary target of 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline, also known as ML314, is the Neurotensin 1 (NTR1) receptor . The NTR1 receptor plays a crucial role in the regulation of dopamine pathways in the brain .

Mode of Action

This compound acts as a biased agonist of the NTR1 receptor . This means that this compound selectively activates certain pathways downstream of the NTR1 receptor, while leaving others unaffected .

Biochemical Pathways

The recruitment of β-arrestin to the ntr1 receptor is known to regulate the receptor’s activity and mediate its internalization . This can affect various downstream signaling pathways, potentially leading to changes in neuronal activity and neurotransmitter release .

Pharmacokinetics

It is known to be soluble in dmso at a concentration of 20 mg/ml, suggesting good bioavailability

Analyse Biochimique

Biochemical Properties

2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline is known to interact with the neurotensin receptor 1 (NTR1). It acts as a biased agonist, inducing the recruitment of β-arrestin to NTR1 without triggering G-protein mediated calcium mobilization . This selective interaction with NTR1 suggests that 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline can modulate specific signaling pathways associated with this receptor, potentially influencing various physiological processes.

Molecular Mechanism

At the molecular level, 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline exerts its effects through specific binding interactions with NTR1. The compound’s ability to recruit β-arrestin to the receptor without inducing G-protein mediated calcium mobilization highlights its unique mechanism of action . This biased agonism allows for the selective modulation of NTR1 signaling pathways, potentially leading to distinct physiological outcomes compared to traditional agonists that activate both β-arrestin and G-protein pathways.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ML314 implique plusieurs étapes clés. L'une des principales voies de synthèse comprend la réaction du 2-amino-4,5-diméthoxybenzoate de méthyle avec le cyclopropylcarbonitrile en présence d'acide chlorhydrique dans le 1,4-dioxane. Le mélange résultant est chauffé à 100 °C pendant 15 heures .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse du composé implique généralement des techniques de synthèse organique standard, y compris l'utilisation du criblage à haut débit et de l'optimisation de la chimie médicinale pour améliorer ses propriétés pharmacocinétiques .

Analyse Des Réactions Chimiques

Types de réactions

ML314 subit principalement des réactions de substitution en raison de son squelette de quinazoline. Il ne participe pas de manière significative aux réactions d'oxydation ou de réduction dans des conditions standard .

Réactifs et conditions courants

Réactifs : Cyclopropylcarbonitrile, 2-amino-4,5-diméthoxybenzoate de méthyle, acide chlorhydrique, 1,4-dioxane.

Conditions : Chauffage à 100 °C pendant des périodes prolongées (par exemple, 15 heures).

Produits principaux

Le principal produit formé lors de la synthèse de this compound est la 2-cyclopropyl-6,7-diméthoxy-4-(4-(2-méthoxyphényl)-pipérazin-1-yl)quinazoline .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier le récepteur 1 de la neurotensine et ses voies de signalisation biaisées.

Biologie : Enquête sur son rôle dans la modulation du récepteur 1 de la neurotensine, qui est impliqué dans divers processus physiologiques.

Médecine : Exploration pour des applications thérapeutiques potentielles dans le traitement de maladies telles que la douleur, la schizophrénie, l'obésité, la dépendance et certains cancers

Mécanisme d'action

This compound fonctionne comme un agoniste β-arrestine du récepteur 1 de la neurotensine. Il active sélectivement les voies de la β-arrestine sans stimuler la voie Gq. Cette activation sélective conduit à des conséquences biochimiques et fonctionnelles distinctes, offrant potentiellement des avantages physiologiques par rapport aux agonistes traditionnels qui activent les deux voies .

Comparaison Avec Des Composés Similaires

Composés similaires

SR142948A : Un antagoniste du récepteur de la neurotensine qui bloque les effets de ML314 de manière dose-dépendante.

Unicité de this compound

This compound est unique en raison de son agonisme biaisé de la β-arrestine, qui permet une activation sélective de voies de signalisation spécifiques. Ce biais peut conduire à moins d'effets secondaires et à des profils thérapeutiques améliorés par rapport aux agonistes non biaisés .

Propriétés

IUPAC Name |

2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEOAXMICIJCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ML314 interact with the neurotensin receptor 1 (NTR1), and what are the downstream effects of this interaction?

A1: this compound acts as a β-arrestin biased agonist of NTR1. [] This means that it binds to NTR1 and preferentially activates the β-arrestin signaling pathway over the traditional G protein-coupled pathway. [] Unlike traditional NTR1 agonists that induce calcium mobilization, this compound does not elicit a significant response in calcium mobilization assays. [] This suggests that its therapeutic effects are mediated through β-arrestin signaling. []

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: While the provided abstract does not detail specific SAR studies, it mentions that this compound was discovered through medicinal chemistry optimization following a high-throughput screening campaign. [] This implies that modifications to the structure of initial screening hits were made to enhance their potency, selectivity, or other desirable properties. Further research exploring the SAR of this compound would be valuable to understand the structural features essential for its activity and to guide the development of novel NTR1-targeting compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)

![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)